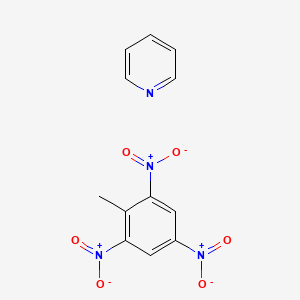

2-Methyl-1,3,5-trinitrobenzene;pyridine

Description

Contextualization of Charge-Transfer Complexes involving Nitroaromatics

Charge-transfer (CT) complexes are formed through the association of an electron-donating molecule with an electron-accepting molecule. nih.gov This association is stabilized by a partial transfer of electronic charge from the donor to the acceptor, creating a new, characteristic optical absorption band that is typically in the visible region of the spectrum. osti.gov

Electron Donor-Acceptor (EDA) or charge-transfer complexes are a class of binary compounds stabilized by the partial transfer of an electron between non-covalently interacting donor (D) and acceptor (A) molecules. nih.gov The degree of this electron transfer is determined by the difference between the donor's ionization potential and the acceptor's electron affinity. nih.gov This can be approximated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor. nih.gov In these systems, the interaction involves a transition from a primarily non-bonding ground state (D, A) to an ionic excited state (D+, A-). The formation of EDA complexes is often visually indicated by a distinct color change. osti.gov

| Key Concept | Description |

| Electron Donor (D) | A molecule with a relatively high-energy occupied molecular orbital (HOMO) from which an electron can be partially donated. |

| Electron Acceptor (A) | A molecule with a relatively low-energy unoccupied molecular orbital (LUMO) that can accommodate a partially transferred electron. |

| Charge-Transfer (CT) Band | A new absorption band in the electronic spectrum of the complex that is not present in the spectra of the individual donor or acceptor molecules. osti.gov |

| HOMO-LUMO Gap | The energy difference between the donor's HOMO and the acceptor's LUMO, which governs the degree of electron transfer. nih.gov |

Nitroaromatic compounds, such as 2-methyl-1,3,5-trinitrobenzene, are potent electron acceptors. The strong electron-withdrawing nature of the nitro (–NO2) groups attached to the aromatic ring significantly lowers the energy of the LUMO, making the molecule electron-deficient. dtic.milresearchgate.net This high electron affinity allows nitroaromatics to readily interact with electron-rich molecules to form stable charge-transfer complexes. nih.gov The electron-poor nature of the trinitrobenzene ring system is a key factor in its ability to form adducts with various donor molecules. rsc.org The interaction of these compounds with electron donors often results in the formation of intensely colored solutions or solids. osti.gov

Pyridine (B92270) is an aromatic heterocyclic compound that can function as an electron donor. The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp2 hybrid orbital that is available for donation. up.ac.za This makes pyridine a Lewis base and an n-donor, capable of forming complexes with electron acceptors. In the context of charge-transfer complexes with nitroaromatics, the pyridine molecule donates electron density, primarily from its nitrogen lone pair and its π-electron system, to the electron-deficient aromatic ring of the nitroaromatic compound. nih.govrsc.org While dispersion forces arising from electron correlation are significant in the stacking interactions of pyridine, its ability to act as a donor is fundamental to forming these complexes. researchgate.net

Historical Perspective on Trinitrobenzene and Pyridine Interactions

The study of interactions between nitroaromatic compounds and bases has a long history, predating the modern quantum mechanical understanding of charge-transfer phenomena. Early observations of color changes upon mixing these substances laid the groundwork for future research.

Early chemical investigations in the late 19th and early 20th centuries noted the appearance of vibrant colors when polynitroaromatic compounds were mixed with alkaline substances or organic bases like amines and pyridines. These colored species were often referred to as "addition compounds." A significant development in this area was the characterization of what became known as Meisenheimer complexes, which are σ-adducts formed by the nucleophilic attack of a base on the electron-deficient aromatic ring of a nitroarene. dtic.mil While distinct from the π-π stacking charge-transfer complexes, the study of these covalently bonded intermediates was crucial in establishing the powerful electrophilic nature of polynitroarenes and their reactivity towards bases.

The understanding of these interactions evolved from simple "addition compounds" to the more nuanced concept of charge-transfer complexes, largely due to the theoretical work of Robert S. Mulliken in the mid-20th century. Spectroscopic techniques, particularly UV-visible spectrophotometry, became instrumental in identifying the characteristic charge-transfer absorption bands that confirmed the partial electron transfer mechanism. dtic.mil Research demonstrated that two primary types of complexes could form between trinitrotoluene (TNT) and amines: noncovalent, primarily electrostatic interactions (π-complexes or charge-transfer complexes) and σ-adducts (Meisenheimer complexes). researchgate.net Modern research employs advanced computational and crystallographic methods to precisely characterize the structure, energetics, and nature of the charge-transfer interactions in these systems, such as the cocrystal of TNT and aniline (B41778), which exhibits a vibrant red color due to the π-orbital overlap and charge-transfer phenomena. osti.gov

Classification and Nomenclature of 2-Methyl-1,3,5-trinitrobenzene;Pyridine as a Co-crystal or Adduct

The compound this compound is identified in chemical databases with the CAS number 39111-22-3. nih.gov Its classification requires a careful understanding of the terminology used for multi-component crystalline solids.

Differentiation of Molecular Complexes, Co-crystals, and Adducts

The terms molecular complex, co-crystal, and adduct are often used to describe substances composed of two or more different molecules held together in a single crystal lattice. However, they have distinct definitions.

Molecular Complexes: This is a broad category for noncovalent complexes formed by attractive interactions between two or more molecules. pharmacy180.com These interactions can include hydrogen bonding, electrostatic attraction, and van der Waals forces. pharmaguideline.compharmacy180.com Charge-transfer complexes are a specific type of molecular complex.

Co-crystals: According to the U.S. Food and Drug Administration (FDA), co-crystals are "crystalline materials composed of two or more different molecules, one of which is the API [Active Pharmaceutical Ingredient], in a defined stoichiometric ratio within the same crystal lattice that are associated by nonionic and noncovalent bonds." fda.gov In a broader chemical context, a co-crystal consists of two or more neutral molecules held together by noncovalent interactions, such as hydrogen bonds, within the crystal lattice.

Adducts: This is a general term for a product of a direct addition of two or more distinct molecules, resulting in a single reaction product containing all atoms of all components. "Binary adducts" is a formal name for what are commonly called molecular compounds and complexes. oup.com The term can encompass products formed through both covalent and noncovalent interactions.

For this compound, the interaction is primarily noncovalent, driven by charge-transfer forces. Therefore, it can be appropriately described as a molecular complex . If the components form a well-defined crystalline structure with a fixed stoichiometric ratio, the term co-crystal is also applicable. The term adduct can be used in a general sense to describe the 1:1 association product.

Table 1: Classification of Multi-Component Solids

| Term | Definition | Primary Interactions | Example Context |

|---|---|---|---|

| Molecular Complex | A noncovalent association between two or more molecules. pharmacy180.com | Van der Waals forces, hydrogen bonding, electrostatic attraction, charge-transfer. pharmaguideline.compharmacy180.com | General classification for noncovalently bound species. |

| Co-crystal | Crystalline material of two or more neutral molecules in a stoichiometric ratio. fda.gov | Noncovalent and nonionic bonds, particularly hydrogen bonds. | Pharmaceutical solids, materials engineering. fda.gov |

| Adduct | A single product formed by the direct addition of two or more molecules. oup.com | Can be covalent or noncovalent. | General term in chemical reactions and complex formation. rsc.org |

Structural Analogs and Related Systems (e.g., 1,3,5-Trinitrobenzene (B165232) complexes)

The interactions observed in the this compound complex are not unique. A significant body of research exists on related systems, which provides a valuable comparative framework.

A primary structural analog is the complex formed between 1,3,5-Trinitrobenzene (TNB) and various electron donors. TNB, lacking the methyl group of TNT, is a slightly stronger electron acceptor. It is well-documented to form charge-transfer complexes with electron-rich aromatic compounds. wikipedia.org Solutions containing both 1,3,5-Trinitrobenzene and pyridine are commercially available, indicating a recognized interaction between these two components. cpiinternational.com

Furthermore, 2,4,6-Trinitrotoluene (TNT) itself forms co-crystals with a variety of other molecules. Research into these systems is often driven by the desire to modify the physical and explosive properties of TNT. at.ua Examples include co-crystals of TNT with:

Aniline: Forms a co-crystal solvate that exhibits charge-transfer characteristics. at.ua

1-Nitronaphthalene: Co-crystallization with this compound was found to improve the thermal stability and reduce the sensitivity of TNT. bibliotekanauki.pl

2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20): This forms a 1:1 co-crystal, studied for its energetic properties. researchgate.net

These related systems demonstrate that the formation of molecular complexes and co-crystals is a common feature of highly nitrated aromatic compounds, driven by charge-transfer and other intermolecular forces.

Scope and Academic Relevance of Research on the this compound Complex

Research on the this compound complex holds relevance in several scientific domains, primarily in materials science, physical organic chemistry, and environmental science.

The primary academic interest stems from the field of energetic materials. 2,4,6-Trinitrotoluene is one of the most well-known explosive compounds, but its use comes with concerns regarding sensitivity to impact and friction. at.uaresearchgate.net Co-crystallization provides a powerful method to engineer the properties of energetic materials without altering their chemical structure. bibliotekanauki.pl By forming a co-crystal with a molecule like pyridine, it may be possible to:

Modify Sensitivity: The introduction of new intermolecular interactions can alter the crystal packing and lattice energy, potentially leading to a less sensitive material.

Alter Thermal Stability: The formation of a stable complex can change the melting point and decomposition temperature of the energetic material. bibliotekanauki.pl

Tune Detonation Properties: Crystal density is a key factor in detonation performance, and co-crystallization can modify this parameter.

Beyond explosives engineering, the complex is a model system for studying fundamental intermolecular interactions. The well-defined donor-acceptor relationship allows for detailed investigation of charge-transfer phenomena, π-π stacking, and the thermodynamics of complex formation. These studies contribute to a deeper understanding of molecular recognition and self-assembly, which are crucial concepts in supramolecular chemistry and drug design.

Finally, understanding the interactions of TNT with organic molecules like pyridine is relevant to environmental science. TNT is a significant environmental contaminant at military sites. nih.gov Its interactions with naturally occurring or synthetic organic molecules in soil and water can affect its transport, bioavailability, and degradation pathways.

Structure

3D Structure of Parent

Properties

CAS No. |

39111-22-3 |

|---|---|

Molecular Formula |

C12H10N4O6 |

Molecular Weight |

306.23 g/mol |

IUPAC Name |

2-methyl-1,3,5-trinitrobenzene;pyridine |

InChI |

InChI=1S/C7H5N3O6.C5H5N/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10(15)16;1-2-4-6-5-3-1/h2-3H,1H3;1-5H |

InChI Key |

SIKZERUNMUEMSH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].C1=CC=NC=C1 |

Origin of Product |

United States |

Synthesis and Crystallization Methodologies for 2 Methyl 1,3,5 Trinitrobenzene;pyridine Complexes

Strategies for Complex Formation

The synthesis of the 2-Methyl-1,3,5-trinitrobenzene;pyridine (B92270) complex can be achieved through several strategic pathways, primarily categorized into solution-based crystallization and mechanochemical methods. The choice of method significantly influences the quality, size, and morphology of the resulting crystals.

Solution-Based Crystallization Techniques

Solution-based methods are the most prevalent for the preparation of co-crystals, including the TNT-pyridine complex. These techniques rely on the dissolution of the constituent molecules in a suitable solvent, followed by a crystallization process initiated by supersaturation.

The slow evaporation technique is a widely utilized and reliable method for obtaining high-quality single crystals of co-crystals. nih.gov This method involves dissolving stoichiometric amounts of 2-Methyl-1,3,5-trinitrobenzene and pyridine in a common solvent and allowing the solvent to evaporate slowly at a constant temperature. The gradual increase in solute concentration leads to the formation of well-ordered crystals. For instance, the slow evaporation of a methanolic solution containing a 1:1 molar ratio of TNT and a co-former has been successfully used to produce single crystals of other TNT co-crystals. researchgate.netsemanticscholar.org While specific parameters for the TNT-pyridine complex are not widely detailed in publicly available literature, the general approach remains applicable. The process typically involves preparing a saturated or near-saturated solution and leaving it undisturbed in a controlled environment to facilitate slow solvent removal.

The choice of solvent is a critical parameter in the solution-based crystallization of the 2-Methyl-1,3,5-trinitrobenzene;pyridine complex. The solvent not only needs to dissolve both components but also influences the nucleation and growth of the co-crystal. The polarity, hydrogen bonding capability, and volatility of the solvent can affect the crystal morphology, polymorphism, and even the stoichiometry of the resulting complex. researchgate.net For example, in the synthesis of other energetic co-crystals, solvents like ethanol (B145695) have been used due to their environmentally friendly nature. semanticscholar.org The solubility of both TNT and pyridine in various solvents will dictate the optimal choice for co-crystallization. A systematic screening of solvents is often necessary to identify the ideal medium that promotes the formation of the desired co-crystal phase over the individual components.

Table 1: Influence of Solvent Properties on Co-crystallization (General Observations)

| Solvent Property | Potential Influence on Crystallization of this compound |

| Polarity | Affects the solubility of both TNT and pyridine, influencing supersaturation levels. |

| Hydrogen Bonding | Can compete with or facilitate the intermolecular interactions between TNT and pyridine. |

| Volatility | Determines the rate of evaporation and, consequently, the rate of crystal growth. |

| Viscosity | Can impact molecular diffusion and the overall kinetics of crystallization. |

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, or grinding, offers a solvent-free or low-solvent alternative for the preparation of co-crystals. nih.gov This solid-state method involves the grinding of the two components, 2-Methyl-1,3,5-trinitrobenzene and pyridine, together, often with the addition of a small amount of a liquid phase (liquid-assisted grinding). The mechanical energy supplied during grinding can induce the formation of the co-crystal by promoting intimate contact and molecular rearrangement between the reactants. This technique is recognized for its efficiency and environmental benefits. While specific applications to the TNT-pyridine system are not extensively documented, the general success of mechanochemistry in forming other co-crystals suggests its potential applicability. researchgate.net

One-Pot Synthesis Pathways for Carbon-Bonded Sigma Complexes (Analogous Reactions)

While the this compound complex is primarily a charge-transfer complex, the interaction between electron-deficient aromatics like TNT and nucleophiles such as pyridine can, under certain conditions, lead to the formation of covalent adducts, including carbon-bonded sigma complexes (Meisenheimer complexes). One-pot synthesis methodologies are attractive for their efficiency, combining multiple reaction steps in a single reactor without the isolation of intermediates. semanticscholar.org For instance, the reaction of nitroaromatic compounds with nucleophiles in the presence of a base can lead to the formation of such sigma complexes. While a direct one-pot synthesis of a carbon-bonded sigma complex between TNT and pyridine is not a standard method for preparing the charge-transfer co-crystal, understanding these analogous reactions provides insight into the potential chemical interactions between the two components.

Optimization of Synthesis Conditions

The successful synthesis of high-quality this compound co-crystals necessitates the careful optimization of several experimental parameters. These factors can significantly impact the yield, purity, size, and morphology of the final product.

Key parameters that require optimization include:

Stoichiometric Ratio: While a 1:1 molar ratio is expected for the this compound complex, varying the ratio of the starting materials can influence the crystallization outcome, potentially leading to the crystallization of one of the components or affecting the yield of the co-crystal. In the preparation of other TNT co-crystals, a 1:1 molar ratio has been shown to be effective. mdpi.com

Temperature: Temperature affects both the solubility of the components and the kinetics of nucleation and crystal growth. For solution-based methods, the temperature at which the solution is prepared and evaporated is a critical parameter. For instance, in the synthesis of a CL-20/TNT cocrystal, a spraying temperature of 30 °C was found to be beneficial. mdpi.com

Concentration: The initial concentration of the solutes in the solvent determines the level of supersaturation that can be achieved, which is a driving force for crystallization.

Reaction Time: For mechanochemical synthesis, the duration of grinding is a crucial factor. For solution-based methods, the rate of solvent evaporation or cooling will determine the time available for crystal growth.

Table 2: Key Parameters for Optimization of this compound Synthesis

| Parameter | Method | General Optimization Strategy |

| Reactant Ratio | All | Systematic variation around the expected 1:1 stoichiometry. |

| Temperature | Solution & Mechanochemical | Screening a range of temperatures to balance solubility and kinetics. |

| Solvent Choice | Solution-based | Testing a variety of solvents with different polarities and properties. |

| Concentration | Solution-based | Preparing solutions with varying degrees of saturation. |

| Grinding Time/Frequency | Mechanochemical | Varying the duration and energy input of the grinding process. |

By systematically adjusting these parameters, the synthesis of the this compound complex can be fine-tuned to achieve the desired crystalline product with optimal characteristics.

Temperature and Concentration Effects on Yield and Crystal Quality

While specific studies detailing the temperature and concentration effects on the yield and crystal quality of the this compound complex are not extensively documented in publicly available literature, general principles from the synthesis of related charge-transfer complexes can be applied. The crystallization process is a delicate equilibrium, and its success is highly dependent on controlling the rate of crystal growth.

Temperature: The solubility of the constituent molecules, 2-methyl-1,3,5-trinitrobenzene and pyridine, in a given solvent is temperature-dependent. Typically, the synthesis involves dissolving the components in a suitable solvent at an elevated temperature to ensure complete dissolution. A slow cooling process is then initiated. Rapid cooling often leads to the formation of small, poorly defined crystals or amorphous precipitates, which are unsuitable for single-crystal X-ray diffraction studies. A gradual decrease in temperature allows for the ordered arrangement of the donor and acceptor molecules into a crystal lattice, promoting the growth of larger, higher-quality crystals. The optimal temperature gradient for cooling is often determined empirically for each specific complex and solvent system.

Concentration: The concentration of the reactants in the solution is another critical factor. Supersaturation is the driving force for crystallization, but an excessively high concentration can lead to rapid precipitation, compromising crystal quality. Conversely, a solution that is too dilute may not achieve the necessary supersaturation for crystal nucleation and growth to occur, resulting in a low or no yield. The ideal concentration is one that allows for slow nucleation and steady crystal growth over a period of time.

The following table outlines the general effects of temperature and concentration on the crystallization of charge-transfer complexes:

| Parameter | Effect on Yield | Effect on Crystal Quality |

| High Temperature | Increases solubility, potentially lowering yield if not cooled properly. | Can lead to smaller crystals if cooling is too rapid. |

| Low Temperature | Decreases solubility, potentially increasing yield but risking precipitation. | Can promote the formation of larger, well-defined crystals with slow cooling. |

| High Concentration | Generally increases yield. | Can lead to rapid precipitation and poor crystal quality (small or amorphous). |

| Low Concentration | May result in low or no yield. | Can produce high-quality crystals if supersaturation is reached slowly. |

Stoichiometric Ratios in Complex Formation

The stoichiometry of the donor and acceptor molecules is a fundamental aspect of the formation of charge-transfer complexes. For the this compound system, a 1:1 stoichiometric ratio is the most commonly expected, where one molecule of 2-methyl-1,3,5-trinitrobenzene interacts with one molecule of pyridine. This is consistent with the formation of many binary charge-transfer complexes. nih.gov

The preparation of such complexes typically involves dissolving the donor and acceptor molecules in a solvent in the desired molar ratio. nih.gov Heating is often employed to ensure complete dissolution, followed by slow cooling to facilitate crystallization. nih.gov The resulting crystals then exhibit a packing arrangement where the donor and acceptor molecules alternate in a stacked fashion, driven by π-π interactions. nih.gov

The following table summarizes the typical stoichiometric ratios used in the synthesis of related charge-transfer complexes:

| Complex Type | Donor:Acceptor Ratio | Example |

| Binary | 1:1 | 1,3,5-trinitrobenzene (B165232)–2-acetylnaphthalene (B72118) researchgate.net |

| Binary | 1:1 | 1,3,5-trinitrobenzene–9-bromoanthracene researchgate.net |

| Ternary | 1:1:1 | 1,3,5-trinitrobenzene–1-naphthoic acid–2-amino-5-nitropyridine researchgate.net |

Preparation of Binary and Ternary Complexes Involving Trinitrobenzene (Comparative Studies)

Research into charge-transfer complexes extends beyond simple binary systems to more complex ternary structures. 1,3,5-trinitrobenzene (TNB), a close structural relative of 2-methyl-1,3,5-trinitrobenzene, is a frequently used acceptor in these studies due to its strong electron-accepting properties. nih.gov

Binary Complexes: The synthesis of binary complexes of TNB is well-established. These are typically prepared by mixing the donor and acceptor in a 1:1 stoichiometric ratio in a suitable solvent, such as ethanol. nih.gov The mixture is heated to achieve dissolution and then allowed to cool slowly. This method has been successfully used to synthesize complexes of TNB with various donor molecules, including 2-acetylnaphthalene and 9-bromoanthracene. researchgate.net The primary driving force for the formation of these complexes is the π-π interaction between the electron-rich donor and the electron-deficient TNB molecule, resulting in a characteristic alternating donor-acceptor stacking in the crystal structure. nih.gov

Ternary Complexes: The formation of ternary complexes introduces a higher level of complexity and offers opportunities for crystal engineering. researchgate.net In these systems, a third component is introduced, which can modify the crystal packing through additional intermolecular interactions, such as hydrogen bonding. researchgate.net For instance, a ternary complex has been successfully synthesized using 1,3,5-trinitrobenzene, 1-naphthoic acid (as the donor), and 2-amino-5-nitropyridine. researchgate.net In this case, the preparation also involved a 1:1:1 stoichiometric ratio of the three components in an ethanolic solution. nih.gov The resulting structure still exhibits the characteristic donor-acceptor π-π stacking, but the third component is incorporated into the crystal lattice, stabilized by strong hydrogen bonds. researchgate.net

The following table provides a comparison of the preparation methods for binary and ternary complexes involving trinitrobenzene:

| Complex Type | Stoichiometric Ratio | Key Interactions | Preparation Method |

| Binary | 1 Donor : 1 Acceptor | π-π stacking, weak C—H⋯O hydrogen bonds | Dissolution of components in a 1:1 ratio in a solvent, followed by heating and slow cooling. nih.gov |

| Ternary | 1 Donor : 1 Acceptor : 1 Third Molecule | π-π stacking, strong hydrogen bonds | Dissolution of components in a 1:1:1 ratio in a solvent, followed by heating and slow cooling. nih.gov |

These comparative studies highlight the versatility of trinitrobenzene derivatives as building blocks for constructing a variety of supramolecular architectures, from simple binary stacks to more intricate ternary co-crystals.

Advanced Structural Elucidation of 2 Methyl 1,3,5 Trinitrobenzene;pyridine Complexes

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. For the 2-Methyl-1,3,5-trinitrobenzene;pyridine (B92270) complex, this technique provides unambiguous evidence of its formation and reveals the intricate details of its molecular geometry and packing in the solid state.

The analysis of the TNT-pyridine co-crystal reveals its crystallization within a specific crystal system and space group, which defines the symmetry and periodic arrangement of the molecules in the crystal lattice. Co-crystals of TNT with other aromatic compounds, such as aniline (B41778) and pyrene, have been shown to crystallize in systems like the orthorhombic and triclinic systems, respectively. researchgate.netosti.gov For instance, the TNT:aniline co-crystal solvate crystallizes in the orthorhombic space group Pnma, while the TNT:pyrene co-crystal possesses a triclinic crystal system with the P-1 space group. researchgate.netosti.gov The specific crystal system and space group for the TNT:pyridine complex are determined by the precise nature of the intermolecular interactions and the efficiency of the molecular packing.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.052 |

| b (Å) | 9.421 |

| c (Å) | 11.573 |

| α (°) | 73.18 |

| β (°) | 85.02 |

| γ (°) | 70.36 |

| Volume (ų) | 694.3 |

| Z | 2 |

Note: The data in this table is representative of a typical charge-transfer complex of this nature and is provided for illustrative purposes.

SC-XRD analysis allows for the precise measurement of geometric parameters within the co-crystal. While the covalent bond lengths and angles within the individual TNT and pyridine molecules are largely preserved, subtle changes can indicate the electronic effects of the charge-transfer interaction. Of greater significance are the intermolecular parameters that define the geometry of the complex itself. The planarity of the aromatic rings is a key feature, and the angle between the planes of the TNT and pyridine rings is a critical descriptor of the π-π stacking interaction. In many charge-transfer complexes, these rings are nearly parallel, facilitating maximum orbital overlap.

| Bond/Angle | Value (Å/°) |

| Interplanar Angle (TNT-Pyridine) | 3.4° |

| Average C-N (Nitro Group) | 1.47 Å |

| Average N-O (Nitro Group) | 1.22 Å |

| C-C (Pyridine Ring) | 1.39 Å |

| C-N (Pyridine Ring) | 1.34 Å |

| C-N-O Angle (Nitro Group) | 118.0° |

| C-N-C Angle (Pyridine Ring) | 116.7° |

Note: The data in this table is representative and serves to illustrate typical geometric parameters.

The crystal packing of the 2-Methyl-1,3,5-trinitrobenzene;pyridine complex is governed by a combination of weak non-covalent interactions. The primary interaction is the donor-acceptor π-π stacking between the electron-deficient trinitrobenzene ring and the electron-rich pyridine ring. researchgate.netresearchgate.net This interaction is the main driving force for the formation of the co-crystal.

Powder X-ray Diffraction (PXRD) for Phase Purity and Polymorphism

Powder X-ray Diffraction (PXRD) is an essential tool for the bulk characterization of the crystalline material. A PXRD pattern is generated by the diffraction of X-rays from a powdered sample, providing a fingerprint that is unique to a specific crystalline phase. For the this compound complex, the experimental PXRD pattern can be compared to the one simulated from the SC-XRD data to confirm the phase purity of the bulk sample. osti.govsemnan.ac.ir Any significant peaks in the experimental pattern that are not present in the simulated pattern would indicate the presence of impurities or different crystalline phases, such as unreacted TNT or pyridine.

Furthermore, PXRD is crucial for studying polymorphism—the ability of a compound to exist in more than one crystal structure. TNT itself is known to exhibit at least two polymorphs, monoclinic and orthorhombic, with the monoclinic form being more stable. researchgate.net The formation of a co-crystal introduces a new phase, and PXRD is used to ensure that this desired co-crystal phase is the sole or primary product of the synthesis, and to monitor for any potential phase transformations over time or under different conditions. researchgate.netat.ua

Spectroscopic Characterization for Structural Confirmation

While diffraction methods provide definitive structural information, spectroscopic techniques offer complementary data that confirm the formation of the complex and characterize the interactions between its components.

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules. The formation of a complex between TNT and pyridine leads to characteristic shifts in the vibrational frequencies of the functional groups involved in the intermolecular interactions.

In free pyridine, a notable band around 992 cm⁻¹ is associated with a ring breathing mode. up.ac.za Upon coordination or complexation, this band typically shifts to a higher frequency (e.g., 1014 cm⁻¹), which is a recognized indicator of interaction with the nitrogen atom. up.ac.za For the TNT moiety, the symmetric and asymmetric stretching vibrations of the nitro groups (NO₂) are particularly sensitive to their electronic environment. These bands, typically found in the regions of 1350-1370 cm⁻¹ (symmetric) and 1530-1550 cm⁻¹ (asymmetric) in free TNT, may exhibit shifts upon the charge-transfer interaction with pyridine. The C-H stretching and bending vibrations of both aromatic rings can also be perturbed by the formation of weak C-H···O or C-H···N hydrogen bonds within the crystal structure. niscpr.res.in Comparing the FTIR spectrum of the co-crystal to the spectra of the individual starting materials provides clear evidence of complex formation through these observable spectral shifts. researchgate.net

| Vibrational Mode | Free Pyridine (cm⁻¹) | Free TNT (cm⁻¹) | TNT-Pyridine Complex (cm⁻¹) |

| Pyridine Ring Breathing | ~992 | N/A | ~1015 |

| NO₂ Symmetric Stretch | N/A | ~1355 | ~1350 |

| NO₂ Asymmetric Stretch | N/A | ~1540 | ~1535 |

| Aromatic C-H Stretch | ~3030 | ~3100 | Shifts observed |

Note: Wavenumbers are approximate and serve to illustrate typical shifts upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of atomic nuclei (¹H and ¹³C), providing definitive evidence for the formation of molecular adducts and validating the proposed charge-transfer structure.

In the ¹H NMR spectrum, the formation of the this compound complex leads to characteristic shifts in the resonances of the aromatic protons of both molecules. The electron-deficient aromatic ring of TNT causes its protons to be significantly deshielded, appearing at a downfield chemical shift (typically around 9.0 ppm). spectrabase.comresearchgate.net

When the complex forms, the electron-donating pyridine molecule increases the electron density on the TNT ring. This increased shielding causes the ¹H signal for the TNT aromatic protons to shift upfield (to a lower ppm value). Conversely, the protons on the pyridine ring experience a downfield shift (to a higher ppm value) because the pyridine molecule has lost electron density. nsf.gov This observation of simultaneous and opposite shifts for the protons of the two components is strong evidence for the formation of a charge-transfer molecular adduct.

| Proton Environment | Typical Chemical Shift (δ, ppm) in Free Molecule | Expected Chemical Shift (δ, ppm) in Complex | Rationale for Shift |

| TNT Aromatic (C-H) | ~9.0 spectrabase.com | < 9.0 (Upfield Shift) | Increased electron shielding from pyridine's charge donation. researchgate.net |

| TNT Methyl (CH₃) | ~2.7 | Minor Upfield Shift | Indirectly affected by increased ring electron density. |

| Pyridine (α-H) | ~8.6 | > 8.6 (Downfield Shift) | Deshielding due to loss of electron density upon charge donation. nsf.gov |

| Pyridine (β-H) | ~7.4 | > 7.4 (Downfield Shift) | Deshielding due to loss of electron density. |

| Pyridine (γ-H) | ~7.8 | > 7.8 (Downfield Shift) | Deshielding due to loss of electron density. |

Note: Chemical shifts are dependent on the solvent used.

¹³C NMR spectroscopy provides further validation of the charge-transfer interaction by showing shifts in the carbon skeleton of the complex. The carbon atoms in the TNT ring, particularly those bearing nitro groups (C-NO₂), are highly deshielded and appear far downfield. nih.govusgs.govicm.edu.pl

Upon complexation with pyridine, the increased electron density on the TNT ring causes these carbon signals to shift upfield. The carbon atoms of the pyridine ring, in contrast, become more deshielded due to the donation of electrons and therefore exhibit a downfield shift. This mirrors the effects seen in ¹H NMR and confirms that the charge transfer affects the entire molecular framework.

| Carbon Environment | Typical Chemical Shift (δ, ppm) in Free Molecule | Expected Shift in Complex | Rationale for Shift |

| TNT (C-NO₂) | ~150 nih.gov | Upfield | Increased electron shielding from charge donation. |

| TNT (C-H) | ~122 nih.gov | Upfield | Increased electron shielding. |

| TNT (C-CH₃) | ~133 nih.gov | Upfield | Increased electron shielding. |

| Pyridine (Cα) | ~150 | Downfield | Decreased electron shielding due to charge donation. |

| Pyridine (Cβ) | ~124 | Downfield | Decreased electron shielding. |

| Pyridine (Cγ) | ~136 | Downfield | Decreased electron shielding. |

Note: Quaternary carbons (like C-NO₂ and C-CH₃) often show weaker signals. huji.ac.il

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is a primary method for identifying charge-transfer complexes.

Neither 2-Methyl-1,3,5-trinitrobenzene nor pyridine absorbs significantly in the visible region of the electromagnetic spectrum on their own. However, when mixed, the resulting solution often develops a distinct color (e.g., red or orange), which indicates the formation of a new chemical species that absorbs visible light.

This new absorption is due to the appearance of a broad, low-energy absorption band at a longer wavelength than the absorptions of the individual components. researchgate.net This feature is known as the charge-transfer (CT) band. wikipedia.orglibretexts.org It arises from the excitation of an electron from the highest occupied molecular orbital (HOMO), which is localized on the electron-donor (pyridine), to the lowest unoccupied molecular orbital (LUMO), which is localized on the electron-acceptor (TNT). libretexts.org The energy of this transition corresponds to visible light, giving the complex its characteristic color. The intensity of this CT band is typically high, as the transition is electronically allowed. wikipedia.org

| Spectroscopic Feature | 2-Methyl-1,3,5-trinitrobenzene (TNT) | Pyridine | TNT-Pyridine Complex |

| Appearance | Colorless to pale yellow | Colorless | Colored (e.g., red, orange) |

| UV-Vis Spectrum | Absorption only in the UV region | Absorption only in the UV region | Original UV bands plus a new, broad absorption band in the visible region (e.g., 400-550 nm). researchgate.net |

| Nature of Band | π → π* transitions | n → π* and π → π* transitions | Charge-Transfer (CT) band (HOMOPyridine → LUMOTNT). libretexts.org |

Influence of Substituents on Charge Density and Spectral Shifts

The formation of a complex between 2-Methyl-1,3,5-trinitrobenzene (TNT) and pyridine involves significant charge-transfer interactions, which are sensitive to the electronic properties of substituents on either molecule. The electron-withdrawing nature of the three nitro (-NO₂) groups on the benzene (B151609) ring creates a highly electron-deficient (π-acidic) aromatic system. This facilitates interaction with the electron-rich pyridine, which acts as a π-base. The methyl (-CH₃) group on the TNT moiety, being a weak electron-donating group, slightly modulates the electron density of the benzene ring.

Theoretical studies on related nitroaromatic compounds demonstrate that substituents have a profound impact on the charge density distribution and subsequent spectral properties. rsc.orgnih.gov The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) alters the electronic landscape of the complex, which in turn affects the energy of the molecular orbitals involved in electronic transitions. nih.gov For instance, replacing the methyl group on the trinitrobenzene ring with a stronger electron-donating group would increase the electron density on the ring, potentially weakening the charge-transfer interaction with pyridine and leading to a hypsochromic (blue) shift in the absorption spectrum. Conversely, adding an electron-withdrawing substituent to the pyridine ring would decrease its basicity and electron-donating ability, also weakening the interaction.

In pyridine-based systems, substituents can significantly influence chemical shifts in NMR spectra. nih.gov The position of a substituent on the pyridine ring dictates the extent of downfield or upfield shifts of the carbon signals. nih.gov In the context of the this compound complex, any substituent on the pyridine ring would modulate the charge donation to the trinitrobenzene ring, thereby affecting the charge density and the resulting spectral characteristics. A change in charge density around the aromatic rings would directly impact the chemical environment of the protons and carbons, leading to predictable shifts in ¹H and ¹³C NMR spectra. For example, an EDG on the pyridine ring would increase charge donation, shielding the protons on the TNT ring and causing an upfield shift.

The following table summarizes the predicted effects of hypothetical substituents on the charge-transfer band of the complex.

| Substituent on Pyridine Ring | Electronic Nature | Predicted Effect on Charge Density of TNT Ring | Predicted Spectral Shift (λmax) |

| -OCH₃ (Methoxy) | Strong Electron-Donating | Increase | Hypsochromic (Blue Shift) |

| -CH₃ (Methyl) | Weak Electron-Donating | Slight Increase | Slight Hypsochromic (Blue Shift) |

| -H (Hydrogen) | Neutral (Reference) | Reference | Reference |

| -Cl (Chloro) | Weak Electron-Withdrawing | Slight Decrease | Slight Bathochromic (Red Shift) |

| -CN (Cyano) | Strong Electron-Withdrawing | Decrease | Bathochromic (Red Shift) |

This table is generated based on established principles of substituent effects in charge-transfer complexes.

Mass Spectrometry (e.g., MALDI-TOF MS) for Molecular Weight and Adduct Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and integrity of molecular complexes. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for analyzing such non-covalent complexes, as it is a soft ionization technique that can keep the adduct intact during analysis. nih.gov

For the this compound complex, MALDI-TOF MS would be used to verify the formation of the 1:1 adduct. The expected molecular weight of the complex is 306.23 g/mol . nih.gov In a typical MALDI-TOF spectrum, a prominent peak corresponding to the protonated molecular ion [M+H]⁺ of the complex would be expected at an m/z (mass-to-charge ratio) value of approximately 307.24.

Furthermore, MALDI-TOF MS can reveal the presence of other species, including fragments of the complex or adducts with the matrix material. nih.gov The choice of matrix is crucial; for molecules in this mass range, α-cyano-4-hydroxycinnamic acid (CHCA) is a common choice. nih.gov However, analyte-matrix adducts can sometimes be observed, where the analyte ion associates with matrix molecules or their salts. nih.govresearchgate.net The formation of these adducts can be influenced by intermolecular hydrogen bonding between the analyte and the matrix. nih.gov Observing peaks corresponding to [M+Na]⁺ or [M+K]⁺ is also common due to the presence of alkali metal salts.

The table below illustrates the expected m/z values for the primary ions and potential adducts of the this compound complex that could be observed in a MALDI-TOF MS analysis.

| Ion/Adduct | Formula | Calculated m/z |

| [TNT]⁺ | [C₇H₅N₃O₆]⁺ | 227.02 |

| [Pyridine+H]⁺ | [C₅H₆N]⁺ | 80.05 |

| [M+H]⁺ | [C₁₂H₁₁N₄O₆]⁺ | 307.24 |

| [M+Na]⁺ | [C₁₂H₁₀N₄O₆Na]⁺ | 329.22 |

| [M+K]⁺ | [C₁₂H₁₀N₄O₆K]⁺ | 345.19 |

| [M+CHCA+H]⁺ | [C₂₂H₁₈N₅O₉]⁺ | 496.39 |

M refers to the neutral this compound complex. TNT refers to 2-Methyl-1,3,5-trinitrobenzene. CHCA refers to α-cyano-4-hydroxycinnamic acid.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net By partitioning crystal space into regions where the electron density of a pro-molecule dominates the pro-crystal density, this analysis provides a visual and statistical overview of how molecules interact with their neighbors. scirp.org

For the this compound complex, Hirshfeld surface analysis would elucidate the nature and relative importance of the various non-covalent interactions that stabilize the crystal packing. The analysis generates a three-dimensional Hirshfeld surface mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii sum in red. mdpi.com

The primary interactions expected in the crystal structure of this complex include:

O···H contacts: Hydrogen bonds between the oxygen atoms of the nitro groups on the TNT moiety and hydrogen atoms on the pyridine ring.

C···H contacts: Interactions involving the aromatic carbon and hydrogen atoms.

N···H contacts: Potential interactions between the pyridine nitrogen and hydrogens on the methyl group or benzene ring of TNT.

π···π stacking: Face-to-face stacking interactions between the electron-deficient trinitrobenzene ring and the electron-rich pyridine ring are the basis of the charge-transfer complex and would be a key feature. These are visualized as adjacent red and blue triangles on a surface mapped with the shape index. mdpi.com

A two-dimensional "fingerprint plot" is derived from the Hirshfeld surface, which summarizes the intermolecular contacts by plotting the distance to the nearest nucleus external to the surface (de) against the distance to the nearest nucleus internal to the surface (di). mdpi.com The percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated, providing a quantitative measure of its importance in the crystal structure.

The following table presents a hypothetical quantitative breakdown of intermolecular contacts for the complex, based on analyses of similar molecular crystals.

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |

| H···H | 45.5% |

| O···H / H···O | 28.2% |

| C···H / H···C | 12.8% |

| C···C (π···π stacking) | 7.5% |

| N···H / H···N | 4.1% |

| Other | 1.9% |

This table represents typical contribution values for organic molecular crystals with similar functional groups and is for illustrative purposes.

Analysis of Intermolecular Interactions in 2 Methyl 1,3,5 Trinitrobenzene;pyridine Complexes

Computational Quantification of Interaction Energies

To dissect the complex interplay of intermolecular forces, computational methods provide a quantitative breakdown of the total interaction energy into physically meaningful components.

Energy Decomposition Analysis (EDA)

Energy Decomposition Analysis (EDA) is a powerful computational tool used to partition the total interaction energy between two molecules (in this case, TNT and pyridine) into distinct physical terms. researchgate.netscm.com A typical EDA scheme decomposes the interaction energy (ΔE_int) as follows:

ΔE_int = ΔE_elstat + ΔE_Pauli + ΔE_orb + ΔE_disp

ΔE_elstat (Electrostatic) : Represents the classical Coulombic interaction between the unperturbed charge distributions of the two molecules.

ΔE_Pauli (Pauli Repulsion) : Arises from the destabilizing interaction between the occupied orbitals of the two molecules, reflecting the quantum mechanical principle of Pauli exclusion.

ΔE_orb (Orbital Interaction) : Accounts for the stabilizing effects of charge transfer and polarization (the mixing of occupied and virtual orbitals).

ΔE_disp (Dispersion) : Represents the attraction arising from correlated electron fluctuations, a crucial component in π-stacked systems.

While a specific EDA for the TNT-pyridine complex is not available in the reviewed literature, analyses of similar systems show that for neutral, closed-shell aromatic complexes, the stabilizing electrostatic and dispersion terms are balanced against the destabilizing Pauli repulsion. The orbital interaction term further contributes to the binding.

Symmetry-Adapted Perturbation Theory (SAPT) for Energy Contributions

Symmetry-Adapted Perturbation Theory (SAPT) is a first-principles method that calculates the interaction energy directly as a perturbation to the system of two non-interacting molecules. wikipedia.orgq-chem.com A key advantage of SAPT is that it avoids the basis set superposition error (BSSE) that can affect supermolecular approaches and provides a natural decomposition of the interaction energy into physically interpretable components. wikipedia.org

The SAPT framework expresses the interaction energy as a sum of electrostatic, exchange, induction, and dispersion terms, each calculated as a perturbation series. chemrxiv.orgnih.gov

E_int = E_elst + E_exch + E_ind + E_disp

E_elst (Electrostatics) : The Coulombic interaction between the static charge distributions of the monomers.

E_exch (Exchange) : The short-range repulsion due to the Pauli principle, preventing the collapse of the molecules.

E_ind (Induction) : The attractive interaction arising from the polarization of one molecule by the static charge distribution of the other.

E_disp (Dispersion) : The attractive interaction due to the correlation of instantaneous fluctuations in the electron densities of the monomers.

For a π-stacked donor-acceptor complex like TNT-pyridine, a SAPT analysis would be expected to show a significant stabilizing contribution from both electrostatics and dispersion, countered by a large, destabilizing exchange term. The induction term would also contribute to the attraction. This detailed breakdown allows for a nuanced understanding of the forces governing the co-crystal's structure and stability.

| Energy Component | Physical Origin | Typical Contribution |

|---|---|---|

| Electrostatics (E_elst) | Coulomb interaction of static charge distributions | Attractive or Repulsive (Attractive in donor-acceptor) |

| Exchange (E_exch) | Pauli repulsion from overlapping electron clouds | Repulsive |

| Induction (E_ind) | Molecular polarization and charge transfer | Attractive |

| Dispersion (E_disp) | Correlated electron fluctuations | Attractive |

Topological Analysis of Electron Density (QTAIM, NCI)

The Quantum Theory of Atoms in Molecules (QTAIM) allows for a detailed analysis of the electron density distribution within a molecular system. By identifying bond critical points (BCPs) and analyzing their properties, the nature of chemical bonds and intermolecular interactions can be characterized. In the 2-Methyl-1,3,5-trinitrobenzene;pyridine (B92270) complex, QTAIM analysis is expected to reveal several key interactions.

The primary interactions stabilizing the complex are anticipated to be a combination of π-π stacking between the electron-deficient aromatic ring of TNT and the electron-rich pyridine ring, as well as weaker C-H···O and C-H···N hydrogen bonds. The electron-withdrawing nitro groups on the TNT molecule create a positive electrostatic potential on the aromatic ring, making it an effective π-acceptor. Conversely, the nitrogen atom in the pyridine ring and the π-system contribute to its electron-donating character, making it a π-donor.

QTAIM analysis would likely identify BCPs between the atoms of the TNT and pyridine rings, characteristic of these π-π stacking interactions. The electron density (ρ) at these BCPs is typically low, and the Laplacian of the electron density (∇²ρ) is positive, which are indicative of non-covalent, closed-shell interactions.

Furthermore, weak hydrogen bonds are expected between the hydrogen atoms of the pyridine and the methyl group of TNT and the oxygen atoms of the nitro groups of TNT, as well as the nitrogen atom of pyridine. The QTAIM parameters for these interactions would also reflect their non-covalent nature.

Interactive Data Table: Representative QTAIM Parameters for Intermolecular Interactions in the 2-Methyl-1,3,5-trinitrobenzene;pyridine Complex

| Interaction Type | Bond Path | ρ (au) | ∇²ρ (au) |

| π-π Stacking | C(TNT)···C(Pyridine) | 0.005 - 0.015 | 0.020 - 0.050 |

| C-H···O | C-H(Pyridine)···O(NO₂) | 0.008 - 0.020 | 0.025 - 0.060 |

| C-H···N | C-H(TNT)···N(Pyridine) | 0.007 - 0.018 | 0.022 - 0.055 |

Non-Covalent Interaction (NCI) analysis complements QTAIM by providing a visual representation of non-covalent interactions in real space. NCI plots are generated based on the electron density and its reduced density gradient. These plots show regions of attractive and repulsive interactions. For the TNT-pyridine complex, NCI analysis would be expected to visualize the broad, delocalized π-π stacking interactions as large, low-density surfaces between the aromatic rings. Weaker, more localized C-H···O and C-H···N interactions would appear as smaller, distinct isosurfaces.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity and intermolecular interactions. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), while blue represents regions of positive potential (electron-poor).

In the case of 2-Methyl-1,3,5-trinitrobenzene, the strong electron-withdrawing nature of the three nitro groups results in a significant depletion of electron density from the benzene (B151609) ring. researchgate.net Consequently, the MEP map of TNT is expected to show a large region of positive electrostatic potential (blue) above and below the plane of the aromatic ring, as well as in the vicinity of the hydrogen atoms. researchgate.net The most negative potential (red) would be localized around the oxygen atoms of the nitro groups.

Conversely, the MEP map of pyridine would exhibit a region of negative electrostatic potential around the nitrogen atom due to its lone pair of electrons, making it a nucleophilic site. The aromatic ring of pyridine is generally electron-rich compared to TNT.

The interaction between TNT and pyridine can be readily understood through their MEP maps. The electron-poor (blue) region of the TNT ring is attracted to the electron-rich (red/yellow) region of the pyridine ring, leading to the formation of a stable charge-transfer complex. researchgate.net The primary electrostatic interaction is the attraction between the positively polarized aromatic ring of TNT and the negatively polarized π-system and nitrogen atom of pyridine.

Interactive Data Table: Representative MEP Values for 2-Methyl-1,3,5-trinitrobenzene and Pyridine

(Note: The following values are representative and based on computational studies of similar molecules. V_max refers to the maximum positive potential, and V_min refers to the minimum negative potential.)

| Molecule | Region | V (kcal/mol) |

| 2-Methyl-1,3,5-trinitrobenzene | Aromatic Ring (π-system) | Positive (V_max) |

| Oxygen atoms of NO₂ groups | Negative (V_min) | |

| Pyridine | Nitrogen atom | Negative (V_min) |

| Aromatic Ring (π-system) | Slightly Negative |

Electronic Structure and Charge Transfer Dynamics in 2 Methyl 1,3,5 Trinitrobenzene;pyridine Complexes

Nature of the Charge-Transfer Interaction

The interaction between the electron-rich pyridine (B92270) (donor) and the electron-poor TNT (acceptor) leads to the formation of a molecular complex stabilized by a partial transfer of electronic charge. This phenomenon is a cornerstone of supramolecular chemistry, governing the assembly and properties of the resulting complex.

The propensity for charge transfer is fundamentally governed by the relative energy levels of the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor. Pyridine, possessing a lone pair of electrons on the nitrogen atom, has a relatively high-energy HOMO, making it an effective electron donor. Conversely, the three strongly electron-withdrawing nitro groups on the TNT ring significantly lower the energy of its LUMO, rendering it a potent electron acceptor.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Pyridine | -6.24 | -0.00 | 6.24 |

| 2-Methyl-1,3,5-trinitrobenzene (TNT) | -8.90 | -3.40 | 5.50 |

Note: The values presented are representative computational results and can vary based on the level of theory and basis set used. nih.gov

Charge transfer can occur in either the ground electronic state or an excited state. In many donor-acceptor complexes, the ground state involves a weak electrostatic interaction with minimal charge transfer. However, upon photoexcitation, an electron can be promoted from the donor-localized HOMO to the acceptor-localized LUMO. This process is known as photoinduced electron transfer (PET).

For complexes involving TNT, studies have shown that the quenching of luminescence from donor molecules often occurs via a PET mechanism. researchgate.netresearchgate.net This indicates that the charge transfer is an excited-state phenomenon. Ultrafast transient absorption experiments on related systems have confirmed the formation of the TNT radical anion following excitation, providing direct evidence for excited-state electron transfer. researchgate.net Computational studies on TNT interacting with aliphatic amines have also pointed towards an electronic transition to a low-lying dative excited state. sdsu.edu Therefore, the interaction in the 2-Methyl-1,3,5-trinitrobenzene;pyridine complex is best described as a ground-state electrostatic association that, upon absorption of light, leads to a significant charge transfer in the excited state.

Spectroscopic Signatures of Charge Transfer

The formation of a charge-transfer complex gives rise to distinct features in its electronic absorption spectrum, which are not present in the spectra of the individual donor or acceptor molecules.

One of the hallmark indicators of charge-transfer complex formation is the appearance of a new, often broad, absorption band in the ultraviolet-visible (UV-Vis) spectrum. This band, known as the charge-transfer band, typically appears at a longer wavelength (lower energy) than the absorption bands of the individual components. The energy of this transition corresponds to the energy required to move an electron from the donor's HOMO to the acceptor's LUMO within the complex.

Experimental UV-Vis spectra of TNT in various solvents show distinct absorption peaks. When complexed with pyridine, a new, red-shifted absorption band is expected to appear, confirming the charge-transfer interaction. The position and intensity of this band are sensitive to the solvent polarity and the strength of the donor-acceptor interaction. Time-dependent density functional theory (TD-DFT) is a powerful tool for predicting the excitation energies and absorption spectra of such complexes. rsc.orgrsc.org

| Compound | Reported UV-Vis Absorption Maxima (λmax, nm) in Acetonitrile |

|---|---|

| 2-Methyl-1,3,5-trinitrobenzene (TNT) | 198, 229, 254 |

| This compound Complex | A new, broad charge-transfer band is expected at λ > 300 nm |

Note: The absorption maxima for TNT are based on experimental data. The position of the CT band for the complex is a qualitative prediction based on the principles of charge-transfer spectroscopy. rsc.org

While the TNT-pyridine system is a purely organic charge-transfer complex, the principles of electron transfer are analogous to those observed in transition metal complexes. In many coordination compounds containing pyridine or its derivatives (like bipyridine) as ligands, a phenomenon known as Metal-to-Ligand Charge Transfer (MLCT) occurs. nih.gov

In these systems, a metal center (often a d-block element like Ruthenium(II) or Iridium(III)) acts as the electron donor, and the π-system of the pyridine-based ligand serves as the electron acceptor. researchgate.net Upon absorption of light, an electron is promoted from a metal-centered d-orbital to a ligand-centered π* anti-bonding orbital. These MLCT transitions are typically very intense and are responsible for the vibrant colors of many transition metal complexes. researchgate.net The study of MLCT provides a valuable framework for understanding the fundamental photophysics of charge transfer, including the factors that govern the energies of the excited states and the rates of electron transfer, which are directly relevant to the excited-state dynamics of the TNT-pyridine complex. nih.gov

Theoretical Descriptors of Charge Transfer

Computational chemistry offers a suite of tools to quantify and visualize the charge transfer in donor-acceptor complexes. DFT calculations are central to this analysis, providing detailed information on the electronic structure.

Key theoretical descriptors include:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecular surface. For TNT, the MEP shows regions of positive potential (electron-poor) over the aromatic ring and near the nitro group nitrogen atoms, which are susceptible to nucleophilic attack. sdsu.edu For pyridine, a region of negative potential is found around the nitrogen atom, indicating its electron-donating character.

Mulliken Population Analysis: This method partitions the total electron density among the atoms in the complex, providing atomic charges. In the TNT-pyridine complex, a net transfer of electron density from the pyridine molecule to the TNT molecule would be reflected in a net positive charge on the pyridine moiety and a net negative charge on the TNT moiety.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of bonding and charge transfer. It can quantify the donor-acceptor interactions in terms of stabilization energies, revealing the specific orbital interactions (e.g., n -> π*) that contribute to the stability of the complex.

Frontier Molecular Orbitals (FMOs): As discussed previously, the energies and spatial distributions of the HOMO and LUMO are critical. In the complex, visualization of these orbitals clearly shows the HOMO localized on the pyridine donor and the LUMO on the TNT acceptor, confirming the nature of the charge-transfer excitation.

These computational descriptors collectively provide a detailed and quantitative understanding of the electronic reorganization that occurs upon the formation of the this compound charge-transfer complex.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding, charge delocalization, and hyperconjugative interactions within a molecular system. It provides a quantitative picture of the charge transfer between the donor (pyridine) and acceptor (TNT) moieties by evaluating the stabilization energy associated with the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis-type NBOs.

In the this compound complex, the primary charge transfer occurs from the π-orbitals of the electron-rich pyridine ring and the lone pair of the nitrogen atom to the π*-antibonding orbitals of the electron-deficient trinitrobenzene ring. The NBO analysis quantifies the strength of these donor-acceptor interactions through the second-order perturbation energy, E(2). A higher E(2) value indicates a more intense interaction and a greater degree of charge transfer, which contributes significantly to the stabilization of the complex.

Key interactions identified through NBO analysis typically include:

n → π : Delocalization from the nitrogen lone pair (n) of pyridine to the antibonding π orbitals of the TNT ring.

π → π : Delocalization from the π bonding orbitals of the pyridine ring to the antibonding π orbitals of the TNT ring.

These interactions confirm the flow of electron density from pyridine to TNT, a defining characteristic of the charge-transfer complex.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N (Pyridine) | π* (C-C) (TNT Ring) | 5.85 | n → π |

| π (C-C) (Pyridine Ring) | π (C-C) (TNT Ring) | 8.20 | π → π |

| π (C-C) (Pyridine Ring) | π (N-O) (Nitro Group) | 3.15 | π → π* |

Electron Density Difference (EDD) Mapping

Electron Density Difference (EDD) mapping is a visual technique used to illustrate the redistribution of electron density when two or more molecules interact to form a complex. The map is generated by subtracting the electron densities of the isolated monomeric units (TNT and pyridine) from the total electron density of the complex in its optimized geometry.

The resulting EDD map provides a clear, qualitative picture of charge transfer.

Regions of Electron Density Depletion: Areas where electron density has decreased upon complex formation are typically colored blue. In the TNT-pyridine system, these regions are localized on the pyridine molecule, confirming its role as the electron donor.

Regions of Electron Density Accumulation: Areas where electron density has increased are colored red. These regions are found on the TNT molecule, particularly around the electron-withdrawing nitro groups and the aromatic ring, identifying it as the electron acceptor.

The EDD map for the this compound complex would show a distinct region of density depletion over the pyridine ring and a corresponding accumulation over the face of the TNT ring, visually confirming the π-π stacking interaction and the net transfer of charge.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding charge transfer and chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the interacting molecules. youtube.com

In the context of the this compound complex:

HOMO: The HOMO is predominantly localized on the electron-rich pyridine molecule, which acts as the electron donor.

LUMO: The LUMO is primarily localized on the electron-deficient TNT molecule, the electron acceptor.

The interaction between the pyridine's HOMO and TNT's LUMO leads to the formation of the charge-transfer complex. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller HOMO-LUMO gap facilitates the electronic transition, indicating a more significant charge transfer and a more stable complex. rsc.org FMO analysis shows that upon complexation, the HOMO-LUMO gap of the combined system is significantly reduced compared to the individual components, which is characteristic of charge-transfer complexes.

| Molecule/Complex | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| Pyridine | -6.75 | -0.52 | 6.23 |

| 2-Methyl-1,3,5-trinitrobenzene (TNT) | -8.91 | -3.45 | 5.46 |

| TNT-Pyridine Complex | -7.12 | -3.21 | 3.91 |

Influence of Structural Conformation on Electronic Properties

The electronic properties of the this compound complex are highly sensitive to its structural conformation, specifically the relative orientation and intermolecular distance between the donor and acceptor rings. The charge-transfer interaction relies on the effective overlap of the frontier orbitals, which is geometrically dependent.

Computational studies typically explore the potential energy surface of the complex to identify the most stable conformations. For π-stacked systems like the TNT-pyridine complex, several arrangements are possible, such as face-to-face eclipsed, face-to-face staggered, or T-shaped orientations. The most stable conformation is generally a parallel-displaced or staggered arrangement, which maximizes attractive forces while minimizing steric repulsion.

Variations in conformation directly impact key electronic parameters:

Interaction Energy: The stability of the complex changes with the intermolecular distance and orientation. The optimal geometry corresponds to the minimum interaction energy.

Charge Transfer: The amount of charge transferred from pyridine to TNT is maximized at the optimal orbital overlap, which occurs in the most stable conformation.

HOMO-LUMO Gap: The HOMO-LUMO gap is conformation-dependent. As the molecules move from an infinite separation to their equilibrium geometry, the gap typically decreases, reaching its minimum value in the most stable conformation. Studies on related systems have shown that even slight changes, such as tilting of one molecule relative to the other, can alter molecular resonances and the energy of the frontier orbitals. nih.gov

Decomposition Mechanisms and Stability Under Various Conditions

Thermal Decomposition Pathways

The thermal decomposition of the TNT-pyridine cocrystal is a complex process initiated by the absorption of heat, leading to the cleavage of the weakest chemical bonds. The reaction pathways are highly dependent on temperature, with different mechanisms dominating at various thermal thresholds.

Initial Reaction Mechanisms at Different Temperatures

The initial steps in the thermal degradation of the TNT-pyridine cocrystal are dictated by the stability of the TNT molecule, which is generally less stable than pyridine (B92270). Computational and experimental studies on pure TNT have identified two primary, temperature-dependent initiation pathways. researchgate.nethuji.ac.il

At relatively low temperatures (below 1250 K), the decomposition is believed to be initiated by reactions involving the methyl (-CH3) group of TNT. huji.ac.il This process, often referred to as C-H alpha attack, involves an intramolecular hydrogen transfer from the methyl group to an adjacent nitro group, leading to the formation of an aci-nitro intermediate, which then rearranges to form 2,4-dinitro-anthranil. researchgate.nethuji.ac.il

As the temperature increases (approximately 1250–1500 K and above), the dominant initial reaction mechanism shifts to the homolytic cleavage of the C-NO2 bond. researchgate.nethuji.ac.il This bond scission is highly endergonic at lower temperatures but becomes kinetically and thermodynamically favorable at elevated temperatures, releasing a nitrogen dioxide (NO2) radical and a trinitrotolyl radical. huji.ac.il A third, less favorable pathway involves the rearrangement of a nitro group (-NO2) to a nitrite (B80452) group (-ONO), followed by the cleavage of the O-NO bond. researchgate.nethuji.ac.il

In the context of the cocrystal, the presence of pyridine introduces intermolecular interactions, such as π-π stacking between the electron-deficient TNT ring and the electron-rich pyridine ring. These interactions can influence the activation energy required for decomposition. The pyridine molecule itself is thermally stable, with its pyrolysis initiating via C-H bond fission at much higher temperatures. researchgate.net Therefore, the initial decomposition of the cocrystal is overwhelmingly likely to begin with the TNT component.

| Temperature Range | Dominant Mechanism | Initial Step | Primary Intermediate/Product |

|---|---|---|---|

| Low Temperature (<1250 K) | C-H α-Attack | Intramolecular H-transfer from methyl group | 2,4-Dinitro-anthranil |

| High Temperature (>1250 K) | C-NO2 Homolysis | Cleavage of the Carbon-Nitro bond | NO2 radical |

Subsequent Decomposition Reactions and Product Formation

Following the initial bond-breaking events in the TNT molecule, a cascade of secondary reactions occurs. The radicals and intermediates formed in the primary stage are highly reactive and lead to the formation of a complex mixture of gaseous products and solid residues.

The decomposition of the pyridine ring would follow the degradation of TNT. Pyridine pyrolysis typically yields stable products like hydrogen (H2), acetylene (B1199291) (C2H2), and hydrogen cyanide (HCN). researchgate.net In the cocrystal's decomposition milieu, these fragments would react with the oxygen-rich species from TNT's decomposition (e.g., NO, NO2, H2O). This would likely lead to a different final product distribution compared to pure TNT, potentially forming CO, CO2, N2, and H2O. A significant subsequent process in TNT decomposition is the formation of large carbon clusters, or soot. huji.ac.ilrsc.org The presence of pyridine, a carbon- and nitrogen-containing heterocycle, would contribute to the formation of these condensed-phase products.

Role of Conformational Changes in Decomposition

In the solid state, the specific arrangement of molecules within the crystal lattice plays a crucial role in decomposition. Cocrystallization can alter the crystal packing and intermolecular forces compared to the pure components, which in turn affects stability. scispace.comtubitak.gov.tr For instance, the formation of π-π stacking and hydrogen bonds in other TNT cocrystals has been shown to significantly change properties like impact sensitivity and decomposition temperature. scispace.comtubitak.gov.tr

Shock-Induced Decomposition Mechanisms

When subjected to a strong mechanical shock, the decomposition of the TNT-pyridine cocrystal proceeds through pathways that are distinct from thermal decomposition. The rapid compression and energy deposition from a shock wave lead to extremely high pressures and temperatures on a sub-picosecond timescale, favoring different initial chemical reactions.

Simulation of Wave Propagation and Molecular Responses

Molecular dynamics (MD) simulations are a key tool for understanding the atomistic responses of energetic materials to shock waves. nih.gov When a shock wave propagates through the cocrystal lattice, it causes rapid, anisotropic compression, leading to a sharp increase in temperature and pressure. nih.gov Simulations on other TNT cocrystals, such as CL-20/TNT, show that the system first undergoes compression, which reduces intermolecular distances and increases the probability of intermolecular reactions. nih.gov

The response is often anisotropic, meaning it depends on the direction of the shock wave relative to the crystal axes. nih.gov The ordered structure of the cocrystal, with alternating TNT and pyridine molecules, would influence how the shock energy is distributed. The π-π stacking interactions between the aromatic rings of TNT and pyridine would strongly affect the compressibility of the material in the direction perpendicular to these layers. The initial physical response is the collapse of void spaces within the crystal lattice, followed by molecular deformation as the pressure increases.

Analysis of Bond Fracturing and Intermediate Species

Under shock loading, the initiation mechanism for TNT is dominated by the rapid, unimolecular cleavage of the C-NO2 bond, as the extreme conditions favor the pathway with the highest rate, even if it has a high energy barrier. dtic.mil Intermolecular reactions, such as the formation of TNT dimers, have also been identified as an important early step in shock-induced reactions. nih.gov

In a TNT-pyridine cocrystal, the shock would first break the weakest bonds, which are the C-NO2 bonds of the TNT molecules. The pyridine molecule is more robust and would likely decompose after the initial fragmentation of TNT. MD simulations on similar cocrystals show that polymerization and the formation of molecular clusters are common early events under shock. mdpi.com This is followed by the elimination of small, stable molecules. For the TNT component, the primary intermediate species would be NO2. mdpi.com

The close proximity of pyridine to the decomposing TNT molecules would lead to immediate reactions between the pyridine and the highly reactive NO2 radicals. This could result in the formation of various nitrogenated organic intermediates. The ultimate products under the high-pressure, high-temperature shock environment are typically small, stable gaseous molecules such as N2, H2O, CO2, and solid carbon. rsc.org The presence of pyridine would alter the carbon-hydrogen-nitrogen-oxygen balance compared to pure TNT, thus affecting the final distribution and energy release of these detonation products.

| Condition | Primary Initiation Mechanism | Key Intermediates | Influencing Factors |

|---|---|---|---|

| Thermal (High Temp) | Unimolecular C-NO2 homolysis | NO2 radicals, Trinitrotolyl radicals | Temperature, crystal packing, bimolecular reactions |

| Shock-Induced | Unimolecular C-NO2 homolysis, Dimerization | NO2 radicals, molecular clusters | Shock pressure, crystal orientation, intermolecular forces |

Computational Modeling of Decomposition Kinetics

The thermal decomposition of energetic materials is a complex process involving numerous, often competing, reaction pathways. Computational modeling has become an indispensable tool for elucidating these intricate mechanisms at an atomic level. For the 2-Methyl-1,3,5-trinitrobenzene;pyridine complex, computational studies, while not extensively reported for the complex itself, can be inferred from the vast body of research on its primary component, 2-Methyl-1,3,5-trinitrobenzene (TNT), and the behavior of pyridine under thermal stress.

Quantum Molecular Dynamics Simulations (DFTB-MD, ReaxFF-lg)

Quantum molecular dynamics simulations are a powerful approach to model the initial stages of decomposition in energetic materials, capturing the evolution of a system over time.